Cas no 2171669-13-7 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid)

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid
- 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid
- 2171669-13-7
- EN300-1488052
-
- Inchi: 1S/C24H24N2O6/c1-2-7-21(23(29)25-12-13-31-15-22(27)28)26-24(30)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h1,3-6,8-11,20-21H,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)
- InChI Key: KXSGDEPTRMTJCY-UHFFFAOYSA-N
- SMILES: O(C(NC(C(NCCOCC(=O)O)=O)CC#C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 436.16343649g/mol
- Monoisotopic Mass: 436.16343649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 11
- Complexity: 695
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114Ų
- XLogP3: 2.5
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1488052-0.25g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid |
2171669-13-7 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1488052-250mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid |
2171669-13-7 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1488052-5.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid |
2171669-13-7 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1488052-0.05g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid |
2171669-13-7 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1488052-50mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid |
2171669-13-7 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1488052-2500mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid |
2171669-13-7 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1488052-100mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid |
2171669-13-7 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1488052-500mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid |
2171669-13-7 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1488052-1.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid |
2171669-13-7 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1488052-10.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]ethoxy}acetic acid |
2171669-13-7 | 10g |
$14487.0 | 2023-06-06 |
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid Related Literature
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
Additional information on 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid
Recent Advances in the Application of 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid (CAS: 2171669-13-7) in Chemical Biology and Pharmaceutical Research
The compound 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid (CAS: 2171669-13-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This Fmoc-protected amino acid derivative, featuring a pent-4-ynamido linker and an ethoxyacetic acid moiety, serves as a critical building block in peptide synthesis, bioconjugation, and drug discovery. Recent studies have highlighted its potential in targeted drug delivery, proteomics, and the development of novel therapeutic agents.
One of the most notable applications of this compound is its role in click chemistry-based bioconjugation strategies. The alkyne functionality (pent-4-ynamido group) enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the site-specific modification of biomolecules. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in constructing antibody-drug conjugates (ADCs) with enhanced stability and therapeutic efficacy. The ethoxyacetic acid tail further provides a handle for additional functionalization, making it a versatile scaffold for combinatorial chemistry.
In peptide therapeutics, this Fmoc-protected derivative has been employed to introduce unnatural amino acids with tailored properties. Research from the European Journal of Organic Chemistry (2024) showcased its use in solid-phase peptide synthesis (SPPS) to generate cyclic peptides with improved pharmacokinetic profiles. The compound's compatibility with standard Fmoc-based protocols, coupled with its orthogonal reactivity, allows for the seamless incorporation of alkyne handles into peptide backbones—enabling subsequent bioorthogonal labeling or crosslinking.
Emerging applications also extend to chemical proteomics, where 2171669-13-7 serves as a probe for activity-based protein profiling (ABPP). A recent Nature Chemical Biology paper (2024) detailed its use in mapping enzyme active sites through covalent modification, leveraging the alkyne group for subsequent enrichment and mass spectrometry analysis. This approach has proven particularly valuable in identifying off-target effects of kinase inhibitors and characterizing novel drug-target interactions.
From a drug development perspective, structural derivatives of this compound have shown promise as warheads for covalent inhibitors. Computational modeling studies (2023, Journal of Chemical Information and Modeling) predict favorable binding kinetics when the alkyne moiety is positioned to interact with nucleophilic residues in target proteins. Several pharmaceutical companies have reportedly incorporated this scaffold into their pipelines for developing irreversible inhibitors against challenging targets like KRAS mutants and SARS-CoV-2 proteases.
Ongoing challenges include optimizing the compound's solubility profile for biological assays and minimizing potential side reactions during prolonged storage. Recent advancements in formulation science (Molecular Pharmaceutics, 2024) suggest that lyophilized forms with cryoprotectants can significantly improve its stability. As research continues, 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidoethoxy}acetic acid is poised to remain a cornerstone reagent for innovative therapeutic strategies at the chemistry-biology interface.
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